Iodoacetamide-15N

Overview

Description

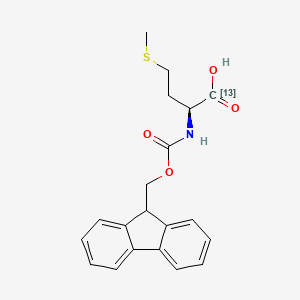

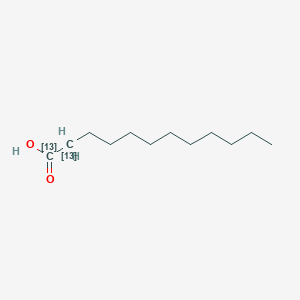

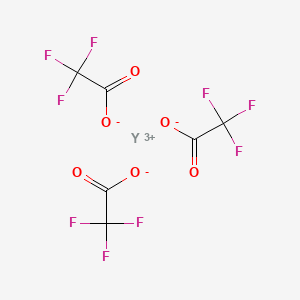

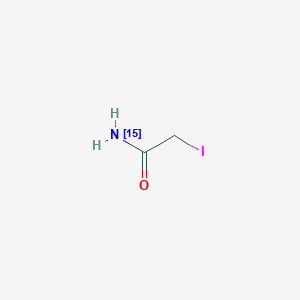

Iodoacetamide-15N is an organic compound with the linear formula ICH2CO15NH2 . It is an alkylating agent used for peptide mapping purposes . Its actions are similar to those of iodoacetate . It is commonly used to bind covalently with the thiol group of cysteine so the protein cannot form disulfide bonds .

Molecular Structure Analysis

The molecular structure of Iodoacetamide-15N is represented by the linear formula ICH2CO15NH2 . The molecular weight of the compound is 185.96 .Physical And Chemical Properties Analysis

Iodoacetamide-15N is a solid substance . The melting point of the compound is 92-95 °C .Scientific Research Applications

Proteomics Research

Iodoacetamide is widely used in proteomics for the alkylation of cysteine residues during sample preparation. An alternative agent, 2-chloroacetamide, has been suggested to reduce off-target alkylation but can cause adverse effects like methionine oxidation. Iodoacetamide remains a preferred choice due to its lower risk of such side reactions (Hains & Robinson, 2017).

Radiation Therapy Research

Studies have investigated iodoacetamide's role as a radiosensitizer in cancer treatment. For instance, it was found to sensitize hypoxic tumor cells in a C3H mouse mammary carcinoma at specific dosages, indicating its potential application in radiotherapy (Urano, Tanaka, & Hayashi, 1973).

Biochemical Studies

Iodoacetamide has been used in the study of stable nitrogen isotopes during amino acid transamination. It helps in understanding the distribution of 15N in biological and geochemical systems (Macko, Estep, Engel, & Hare, 1986).

Protein Alkylation

Research on protein alkylation with iodoacetamide provides insights into the reaction of iodoacetamide with proteins. It highlights the pH-dependent nature of this reaction and its potential applications in biological half-life studies and protein labeling (Cotner & Clagett, 1973).

SDS-PAGE Applications

Iodoacetamide has novel applications in SDS-PAGE, a common technique in molecular biology for separating proteins. It ensures thorough denaturation and reduction of protein samples and has been used as a protease inhibitor or thiol group blocker in various analytical techniques (Wang, Zhang, & Yan, 2003).

Enzymology

In enzymology, iodoacetamide has been utilized to identify reactive histidine residues in enzymes, such as in mitochondrial malate dehydrogenase studies. This has implications for understanding enzyme structures and functions (Anderton, 1970).

Glycopeptide Analysis

In the field of glycopeptide analysis,iodoacetamide is important for its role in alkylation of free sulfhydryls. Its use, however, can lead to misassignment of glycoforms if not properly managed, highlighting the need for precise techniques in proteomics (Darula & Medzihradszky, 2015).

Enhancement of Insulin Receptor Activity

Research has shown that iodoacetamide can enhance insulin receptor autophosphorylation and receptor kinase activity. This suggests potential applications in studying insulin receptor functions and in developing therapies for diseases like diabetes (Li, Moule, & Yip, 1991).

Metabolic Studies

Iodoacetamide has been used in studies to understand the effects of different compounds on amino acid metabolism in astrocytes, providing insights into brain metabolism and potential therapeutic targets for neurological disorders (Yudkoff et al., 1997).

Photosynthesis Research

The compound has also been instrumental in understanding the inhibition mechanisms in photosynthesis. It helps in identifying specific enzymes affected by inhibitors like iodoacetamide, contributing to our knowledge of plant biology and potential agricultural applications (Calo & Gibbs, 1960).

Quantitative Proteomics

Iodoacetamide's role in quantitative proteomics has been explored, especially in methods like top-down mass spectrometry for measuring expression ratios of intact proteins, which is crucial for understanding protein function and regulation in cells (Du et al., 2006).

Mechanism of Action

Safety and Hazards

Iodoacetamide-15N is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers One relevant paper titled “Oxidative Stress Induced by Iodoacetamide (an Emerging Disinfection By-Product) on Hepg-2 Cells” discusses the oxidative stress and damage induced by Iodoacetamide on HepG-2 cells . Another paper titled “Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by mass spectrometry” discusses the use of an isotope-coded, iodoacetamide-based reagent for determining individual cysteine pKa values .

properties

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

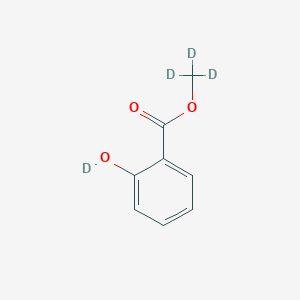

C(C(=O)[15NH2])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745784 | |

| Record name | 2-Iodo(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodoacetamide-15N | |

CAS RN |

287476-20-4 | |

| Record name | 2-Iodo(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.